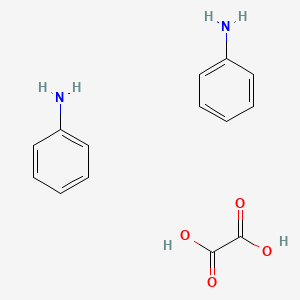

aniline;oxalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

591-43-5 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

aniline;oxalic acid |

InChI |

InChI=1S/2C6H7N.C2H2O4/c2*7-6-4-2-1-3-5-6;3-1(4)2(5)6/h2*1-5H,7H2;(H,3,4)(H,5,6) |

InChI Key |

KTFFTVGPHKWIOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanisms of Aniline and Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid, can proceed through several pathways depending on the reaction conditions, stoichiometry, and presence of catalysts. The primary products of interest in synthetic chemistry are amides, resulting from the condensation of the amine and carboxylic acid functionalities. This guide elucidates the core reaction mechanisms, presents quantitative data from key studies, and provides detailed experimental protocols for the synthesis of the principal reaction products: N-phenyloxamic acid and its further reaction product, oxanilide. Additionally, an alternative catalytic pathway leading to N-formylation is discussed.

Core Reaction: Formation of N-Phenyloxamic Acid and Oxanilide

The most direct reaction between aniline and oxalic acid is a nucleophilic acyl substitution, a condensation reaction that forms an amide linkage with the elimination of water. The reaction can proceed in two stages: first, the formation of N-phenyloxamic acid from a 1:1 molar ratio of reactants, and second, the formation of oxanilide (N,N'-diphenyloxamide) when two equivalents of aniline react with one equivalent of oxalic acid.

Reaction Mechanism

The formation of oxanilide from aniline and oxalic acid is a two-step condensation process. The initial step involves the nucleophilic attack of the nitrogen atom of an aniline molecule on one of the carbonyl carbons of oxalic acid. This is followed by the elimination of a water molecule to form N-phenyloxamic acid. In the presence of excess aniline and sufficient heat, a second nucleophilic substitution occurs at the remaining carboxylic acid group to yield the final product, oxanilide. The removal of water, often by azeotropic distillation, drives the equilibrium towards the product.[1]

References

Crystal Structure of Anilinium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of anilinium oxalate. It details the crystallographic parameters of anilinium oxalate hemihydrate (C₆H₅NH₃⁺ · C₂HO₄⁻ · 0.5H₂O), a compound known for its well-defined hydrogen-bonding network. This document summarizes the key structural data, outlines the experimental methodologies used for its characterization, and presents visualizations of its molecular interactions and the workflow for its structural determination. The information contained herein is intended to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

Anilinium oxalate is an organic salt formed from the reaction of aniline and oxalic acid. The study of its crystal structure provides valuable insights into non-covalent interactions, particularly hydrogen bonding, which are crucial in the design and development of new materials and pharmaceutical compounds. The stability and conformation of molecular crystals are governed by these interactions, and a thorough understanding of the crystal packing and intermolecular forces is essential for predicting and modifying the physicochemical properties of solid-state materials. This guide focuses on the hemihydrate form of anilinium oxalate, which has been characterized through single-crystal X-ray diffraction and spectroscopic methods.

Physicochemical Properties

Anilinium oxalate is a colorless, crystalline solid. Two forms have been identified in the literature: an anhydrous form with the structural formula (C₆H₅NH₃)₂C₂O₄ and a hemihydrate form, C₆H₅NH₃⁺ · C₂HO₄⁻ · 0.5H₂O.[1][2][3] The anhydrous form has a reported melting point of 150 °C and a decomposition temperature of 175 °C.[3]

Table 1: General Physicochemical Properties of Anilinium Oxalate

| Property | Value | Reference |

| Molecular Formula (anhydrous) | C₁₄H₁₆N₂O₄ | [3] |

| Molecular Formula (hemihydrate) | C₈H₁₀N₁O₄.₅ | [1][2] |

| Appearance | Colorless crystals | [3] |

| Melting Point (anhydrous) | 150 °C | [3] |

| Decomposition Temperature (anhydrous) | 175 °C | [3] |

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that anilinium oxalate hemihydrate crystallizes in a monoclinic system with the centrosymmetric space group C2/c.[1][2] The crystal structure is characterized by a three-dimensional network formed by strong hydrogen bond interactions between the singly protonated anilinium cation and the singly dissociated oxalate anion.[1]

Table 2: Crystallographic Data for Anilinium Oxalate Hemihydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | C2/c | [1][2] |

| a | 24.004(5) Å | [1][2] |

| b | 5.7500(10) Å | [1][2] |

| c | 13.890(3) Å | [1][2] |

| α | 90° | [1][2] |

| β | 109.29(3)° | [1][2] |

| γ | 90° | [1][2] |

Experimental Protocols

Synthesis and Crystal Growth

The synthesis of anilinium oxalate hemihydrate single crystals is achieved through the slow evaporation technique.[1][2]

-

Reactants : Aniline (C₆H₅NH₂) and oxalic acid (C₂H₂O₄).

-

Solvent : An appropriate solvent, typically water or an alcohol-water mixture, is used to dissolve the reactants in equimolar amounts.

-

Procedure :

-

Equimolar solutions of aniline and oxalic acid are prepared separately.

-

The solutions are mixed together, resulting in the formation of anilinium oxalate in solution.

-

The resulting solution is filtered to remove any impurities.

-

The filtered solution is left undisturbed in a vessel with a loosely fitted cover to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of anilinium oxalate hemihydrate will form as the solution becomes supersaturated.

-

Characterization Methods

-

Objective : To determine the unit cell parameters, space group, and atomic coordinates of the crystal.

-

Methodology :

-

A suitable single crystal of anilinium oxalate is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to reduce thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction patterns are collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and bond angles.

-

-

Objective : To identify the functional groups present in the crystal and to study the vibrational modes of the anilinium and oxalate ions.

-

Methodology :

-

FT-IR Spectroscopy :

-

A small amount of the crystalline sample is mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FT-IR spectrometer.

-

An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

FT-Raman Spectroscopy :

-

A small amount of the crystalline sample is placed in a sample holder.

-

The sample is illuminated with a monochromatic laser source.

-

The scattered light is collected and analyzed by a Raman spectrometer to obtain the Raman spectrum.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of anilinium oxalate crystals.

Caption: Experimental workflow for anilinium oxalate.

Molecular Interactions

The crystal structure of anilinium oxalate is stabilized by a network of hydrogen bonds between the anilinium cations and the oxalate anions. The following diagram illustrates the key components and their interactions.

Caption: Key intermolecular interactions in anilinium oxalate.

Conclusion

This technical guide has summarized the available information on the crystal structure of anilinium oxalate, with a focus on its hemihydrate form. The provided crystallographic data, experimental methodologies, and graphical representations offer a detailed understanding of this compound. The well-defined hydrogen-bonding network in anilinium oxalate makes it an interesting subject for studies in crystal engineering and supramolecular chemistry. The information presented here can serve as a foundational resource for researchers working on the development of new crystalline materials with tailored properties.

References

Spectroscopic Analysis of Aniline Oxalate Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the aniline oxalate complex. The document details the synthesis of the complex and outlines the experimental protocols for its characterization using Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. All quantitative data is presented in clearly structured tables, and experimental workflows are visualized using diagrams created with Graphviz (DOT language).

Synthesis of Aniline Oxalate Complex

Aniline oxalate is a crystalline solid formed from the reaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid. The complex is typically synthesized via the slow evaporation technique, which allows for the growth of well-defined crystals suitable for spectroscopic analysis.

Experimental Protocol: Synthesis by Slow Evaporation

Materials:

-

Aniline (C₆H₅NH₂)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filter paper

Procedure:

-

Prepare a saturated solution of oxalic acid dihydrate in a 1:1 (v/v) ethanol-water mixture by dissolving the solid in the solvent with gentle heating and stirring until no more solute dissolves.

-

In a separate beaker, dissolve an equimolar amount of aniline in the same ethanol-water solvent mixture.

-

Slowly add the aniline solution to the oxalic acid solution while continuously stirring.

-

Cover the beaker with filter paper or perforated paraffin film to allow for slow evaporation of the solvent at room temperature.

-

Place the beaker in a vibration-free environment.

-

Monitor the setup over several days for the formation of colorless, crystalline aniline oxalate.

-

Once a significant amount of crystals has formed, collect them by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in a desiccator at room temperature.

Spectroscopic Characterization

The synthesized aniline oxalate complex can be thoroughly characterized using a variety of spectroscopic techniques to elucidate its structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the aniline oxalate complex by measuring the absorption of infrared radiation.

Instrumentation:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

KBr press

Procedure:

-

Thoroughly grind a small amount (1-2 mg) of the dried aniline oxalate crystals with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a KBr press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the anilinium and oxalate ions.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3000 | N-H stretching vibrations of the anilinium ion (NH₃⁺) |

| ~3000-2800 | C-H stretching vibrations of the aromatic ring |

| ~1700-1600 | Asymmetric C=O stretching of the oxalate ion |

| ~1600, ~1490 | C=C stretching vibrations of the aromatic ring |

| ~1400-1300 | Symmetric C=O stretching of the oxalate ion |

| ~1200 | C-N stretching vibration of the anilinium ion |

| ~750, ~690 | C-H out-of-plane bending of the aromatic ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aniline oxalate complex. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy levels.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Prepare a stock solution of the aniline oxalate complex of a known concentration in ethanol.

-

From the stock solution, prepare a series of dilutions to obtain solutions with concentrations suitable for UV-Vis analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.

-

Record the baseline spectrum of the solvent.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Record the UV-Vis absorption spectrum of the aniline oxalate solution over a wavelength range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~230 | π → π* transition of the benzene ring |

| Ethanol | ~285 | n → π* transition of the benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to characterize the aniline oxalate complex.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Dissolve a small amount (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of the aniline oxalate complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and ensure the sample is completely dissolved and the solution is homogeneous.

-

Place the NMR tube in the spinner and insert it into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and identify the chemical shifts of the different protons and carbons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 2H | Protons ortho to the NH₃⁺ group |

| ~7.1-7.3 | Multiplet | 3H | Protons meta and para to the NH₃⁺ group |

| ~7.0 (broad) | Singlet | 3H | Protons of the NH₃⁺ group |

| ~13.0 (broad) | Singlet | 1H | Proton of the oxalate carboxylic acid group |

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl carbon of the oxalate ion |

| ~135 | Carbon attached to the NH₃⁺ group (C1) |

| ~129 | Meta carbons of the aromatic ring (C3, C5) |

| ~122 | Para carbon of the aromatic ring (C4) |

| ~118 | Ortho carbons of the aromatic ring (C2, C6) |

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the chemical structure of the aniline oxalate complex.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of the aniline oxalate complex.

Caption: Chemical structure representation of the aniline oxalate complex.

Caption: Logical relationship between synthesis, properties, and spectroscopic analysis.

An In-depth Technical Guide to the Thermal Decomposition Characteristics of Aniline Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition characteristics of aniline oxalate. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known properties with a hypothesized decomposition pathway based on the thermal behavior of related compounds. It also offers detailed experimental protocols for researchers wishing to conduct their own thermal analysis of this compound.

Physicochemical Properties of Aniline Oxalate

Aniline oxalate is an organic salt formed from the reaction of aniline and oxalic acid. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₄ | |

| Molecular Weight | 185.18 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 150 °C | |

| Decomposition Temperature | 175 °C |

Proposed Thermal Decomposition Pathway

The proposed decomposition pathway is illustrated in the following diagram:

A Technical Guide to the Solubility of Aniline Oxalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aniline oxalate in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information and presents a generalized experimental protocol for the determination of solubility, which can be adapted for specific laboratory settings.

Introduction

Aniline oxalate is an organic salt formed from the reaction of aniline and oxalic acid. Its solubility characteristics are crucial for its application in organic synthesis, pharmaceutical development, and materials science, influencing reaction kinetics, purification processes, and formulation strategies. This guide aims to consolidate the known solubility data and provide a practical framework for its experimental determination.

Solubility Data

The solubility of aniline oxalate in organic solvents has been reported with some variability in qualitative descriptions. The available data is summarized in the table below. It is important to note the discrepancy in the reported solubility in ethanol, which is described as both "very soluble" and "slightly soluble" in different sources. This highlights the need for standardized experimental determination.

Table 1: Solubility of Aniline Oxalate in Various Solvents

| Solvent | Formula | Type | Reported Solubility | Citation |

| Acetone | C₃H₆O | Ketone | Very Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Insoluble / Almost Insoluble | [1][2] |

| Ethanol | C₂H₅OH | Alcohol | Very Soluble | [1] |

| Absolute Ethanol | C₂H₅OH | Alcohol | Slightly Soluble | [2] |

| Water | H₂O | Aqueous | Easily Soluble | [2] |

Note: The majority of organic solvents lack specific quantitative or qualitative solubility data for aniline oxalate in the reviewed literature.

Experimental Protocol for Solubility Determination

While specific experimental protocols for aniline oxalate solubility were not found in the literature, a standard gravimetric method can be employed. This method is reliable for determining the solubility of a solid in a liquid and is based on preparing a saturated solution and then determining the concentration of the solute.[3][4]

Objective: To determine the solubility of aniline oxalate in a given organic solvent at a specific temperature.

Materials:

-

Aniline oxalate (pure solid)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of aniline oxalate to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[4]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to avoid premature crystallization.

-

Filter the withdrawn sample immediately using a filter membrane compatible with the solvent to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, or using a rotary evaporator). For higher boiling point solvents, a vacuum oven at a moderate temperature can be used.

-

Once the solvent is fully evaporated, dry the remaining solid aniline oxalate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.[4]

-

Cool the dish in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved aniline oxalate by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solid.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of aniline oxalate solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Discussion and Conclusion

The available data on the solubility of aniline oxalate in organic solvents is sparse and, in some cases, contradictory. For researchers and professionals in drug development, this necessitates a careful and systematic experimental determination of solubility in solvents relevant to their specific applications. The provided generalized gravimetric method offers a robust starting point for such investigations. Further studies are required to build a comprehensive and quantitative database of aniline oxalate solubility, which would be invaluable for optimizing its use in various chemical and pharmaceutical processes.

References

An In-depth Technical Guide to the Acid-Base Chemistry of Aniline and Oxalic Acid Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base chemistry between the aromatic amine aniline and the dicarboxylic acid, oxalic acid. This interaction is fundamental to understanding salt formation, which is a critical aspect of drug development for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). This document details the core chemical principles, quantitative data, experimental protocols for synthesis and analysis, and visual workflows to facilitate a deeper understanding of this classic acid-base reaction.

Core Acid-Base Chemistry

Aniline (C₆H₅NH₂) is a weak aromatic base, while oxalic acid ((COOH)₂) is a relatively strong dicarboxylic organic acid. The interaction between them is a classic acid-base neutralization reaction involving the transfer of one or more protons from oxalic acid to the amino group of aniline. This results in the formation of anilinium oxalate salts.

The basicity of aniline is attributed to the lone pair of electrons on the nitrogen atom. However, this basicity is significantly weaker than that of aliphatic amines because the lone pair is partially delocalized into the benzene ring's π-system, making it less available for protonation[1]. Oxalic acid is a diprotic acid, meaning it can donate two protons in successive steps.

The reaction can lead to the formation of different stoichiometric salts, primarily anilinium hydrogen oxalate (a 1:1 salt) and dianilinium oxalate (a 2:1 salt), depending on the reaction stoichiometry and conditions.

Reaction 1: Formation of Anilinium Hydrogen Oxalate (1:1) C₆H₅NH₂ + (COOH)₂ ⇌ C₆H₅NH₃⁺ · C₂HO₄⁻

Reaction 2: Formation of Dianilinium Oxalate (2:1) 2C₆H₅NH₂ + (COOH)₂ ⇌ (C₆H₅NH₃⁺)₂ · C₂O₄²⁻

The formation of anilinium hydrogen oxalate hemihydrate (C₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O) has been confirmed through single-crystal X-ray diffraction, indicating a 1:1 molecular complex[2][3]. Other sources indicate the formation of a 2:1 salt, with the chemical formula (C₆H₅NH₃)₂C₂O₄[4][5]. The specific product obtained depends on the molar ratio of the reactants used.

Reaction Mechanism

The fundamental mechanism is a proton transfer from an acidic proton of oxalic acid to the basic nitrogen atom of aniline.

Caption: Proton transfer from oxalic acid to aniline.

Quantitative Data

The extent of the acid-base reaction is governed by the relative strengths of the acid and base, which are quantified by their dissociation constants (pKa).

Acid-Base Dissociation Constants

The pKa value for aniline's conjugate acid (anilinium ion) is 4.61, indicating aniline is a weak base[1][6]. Oxalic acid has two pKa values, pKa1 = 1.25 and pKa2 = 4.28, corresponding to the loss of its first and second protons, respectively[7][8][9][10].

| Compound | Conjugate Acid/Base | pKa Value | Reference |

| Aniline (C₆H₅NH₂) | Anilinium (C₆H₅NH₃⁺) | 4.61 | [1][6] |

| Oxalic Acid (H₂C₂O₄) | Hydrogen Oxalate (HC₂O₄⁻) | 1.25 (pKa1) | [7][8][9][10] |

| Hydrogen Oxalate (HC₂O₄⁻) | Oxalate (C₂O₄²⁻) | 4.28 (pKa2) | [7][8] |

Equilibrium Constant (K)

The equilibrium constant for the 1:1 reaction can be estimated from the pKa values of the reacting acid (oxalic acid) and the conjugate acid of the reacting base (anilinium ion).

The reaction is: C₆H₅NH₂ + H₂C₂O₄ ⇌ C₆H₅NH₃⁺ + HC₂O₄⁻

The equilibrium constant, K, is given by: K = Kₐ(oxalic acid) / Kₐ(anilinium ion) = 10⁻¹·²⁵ / 10⁻⁴·⁶¹ = 10³·³⁶

Calculated Equilibrium Constant

| Reaction | K Value (Calculated) |

|---|

| Aniline + Oxalic Acid (1:1) | 10³·³⁶ (approx. 2291) |

The large value of K indicates that the equilibrium lies far to the right, and the formation of anilinium and hydrogen oxalate ions is highly favored.

Physical Properties of Anilinium Oxalate

| Property | Value | Reference |

| Molecular Formula (2:1 salt) | C₁₄H₁₆N₂O₄ | [4][5] |

| Molecular Weight (2:1 salt) | 276.29 g/mol | [4][5] |

| Physical Appearance | Colorless crystals | [4] |

| Melting Point | 150 °C | [4] |

| Decomposition Temperature | 175 °C | [4] |

| Water Solubility (16.5 °C) | 1.542 g / 100 g | [4] |

| Ethanol Solubility | Very soluble | [4] |

| Diethyl Ether Solubility | Insoluble | [4] |

Experimental Protocols

Synthesis of Anilinium Oxalate (2:1 Salt) by Precipitation

This protocol describes the synthesis of dianilinium oxalate by direct precipitation from an aqueous solution.

Materials:

-

Aniline (C₆H₅NH₂)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol

-

Beakers, magnetic stirrer, Buchner funnel, filter paper

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving 1.26 g in 100 mL of deionized water.

-

Prepare a 0.2 M solution of aniline by dissolving 1.86 g (1.82 mL) in 100 mL of deionized water. A small amount of a suitable acid might be needed to aid dissolution, which should be accounted for. Alternatively, an ethanol/water mixture can be used as the solvent.

-

-

Reaction:

-

Place the 100 mL of 0.1 M oxalic acid solution in a beaker with a magnetic stir bar.

-

Slowly add the 100 mL of 0.2 M aniline solution (maintaining a 2:1 molar ratio of aniline to oxalic acid) to the oxalic acid solution while stirring continuously at room temperature.

-

A white precipitate of anilinium oxalate should form immediately.

-

-

Isolation and Purification:

-

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

-

Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with cold ethanol to aid in drying.

-

Dry the crystalline product in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C) to a constant weight.

-

Conductometric Titration of Aniline with Oxalic Acid

This protocol outlines the determination of the reaction stoichiometry by monitoring the change in electrical conductivity.

Materials:

-

0.01 M Aniline solution

-

0.1 M Oxalic acid solution (titrant)

-

Conductivity meter with a conductivity cell

-

Burette (10 mL or 25 mL)

-

Volumetric pipette (25 mL or 50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer

-

Deionized water

Procedure:

-

Setup:

-

Pipette a known volume (e.g., 50 mL) of the 0.01 M aniline solution into a 250 mL beaker.

-

Add approximately 100 mL of deionized water to ensure the electrodes of the conductivity cell are fully submerged.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the conductivity cell in the solution. Ensure there are no air bubbles between the electrodes.

-

Fill the burette with the 0.1 M oxalic acid solution. The titrant should be significantly more concentrated than the analyte to minimize volume changes[11].

-

-

Titration:

-

Turn on the conductivity meter and allow it to stabilize. Record the initial conductance of the aniline solution.

-

Begin adding the oxalic acid titrant in small increments (e.g., 0.5 mL).

-

After each addition, allow the solution to mix thoroughly and record the stable conductivity reading and the total volume of titrant added.

-

Continue adding titrant well past the expected equivalence points.

-

-

Data Analysis:

-

Plot a graph of conductivity (y-axis) versus the volume of oxalic acid added (x-axis).

-

The graph for this weak base-weak acid titration will show an initial increase in conductivity as the anilinium oxalate salt is formed. After the equivalence point, the change in conductivity will be different.

-

The equivalence point is determined by the intersection of the extrapolated straight-line portions of the curve. Two break points may be observed corresponding to the 1:1 and 2:1 stoichiometries.

-

FTIR Spectroscopic Characterization

This protocol is for the characterization of the synthesized anilinium oxalate salt.

Materials:

-

Synthesized anilinium oxalate salt

-

Potassium bromide (KBr), spectroscopy grade

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry the anilinium oxalate sample and KBr powder to remove any moisture.

-

In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr.

-

Place the ground mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Spectral Interpretation:

-

Anilinium Ion (C₆H₅NH₃⁺): Look for the appearance of N-H stretching bands in the 3200-2800 cm⁻¹ region, which are characteristic of the anilinium ion. These replace the N-H stretching bands of free aniline typically seen around 3400-3300 cm⁻¹[3].

-

Oxalate Ion (C₂O₄²⁻): Identify the strong asymmetric and symmetric C=O stretching vibrations of the carboxylate group. The main antisymmetric carbonyl stretching band for oxalates is typically observed around 1618 cm⁻¹, with a secondary symmetric stretch near 1317 cm⁻¹[12]. These peaks replace the C=O stretch of carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch of the acid group.

-

Visualized Workflows and Relationships

Experimental Workflow: Synthesis and Characterization

This diagram illustrates the logical flow from starting materials to final characterization of the anilinium oxalate product.

Caption: Workflow for anilinium oxalate synthesis.

Logical Relationship in Conductometric Titration

This diagram shows the relationship between the chemical species and the resulting conductivity changes during the titration of a weak base (aniline) with a weak acid (oxalic acid).

References

- 1. byjus.com [byjus.com]

- 2. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solved 3. To collect an FTIR spectrum of your unknown, click | Chegg.com [chegg.com]

- 4. mdpi.com [mdpi.com]

- 5. US3944598A - Production of amine salts of carboxylic acids - Google Patents [patents.google.com]

- 6. Khan Academy [khanacademy.org]

- 7. Conductometric titrations (1) | DOCX [slideshare.net]

- 8. Khan Academy [khanacademy.org]

- 9. Aniline - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of Aniline-Oxalic Acid Co-Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation, characterization, and intermolecular interactions of aniline-oxalic acid co-crystals. The synthesis of these co-crystals, identified as anilinium hydrogen oxalate hemihydrate, represents a model system for understanding the principles of co-crystallization, a technique of significant interest in the pharmaceutical and materials science fields for its ability to modify the physicochemical properties of solid compounds.

Introduction to Aniline-Oxalic Acid Co-Crystals

Co-crystals are multi-component crystalline structures held together by non-covalent interactions, such as hydrogen bonds. The formation of a co-crystal between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid, results in a stable crystalline solid with distinct properties compared to the individual components. Research has identified this co-crystal as anilinium hydrogen oxalate hemihydrate (C₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O), indicating a salt-like character due to proton transfer from the oxalic acid to the aniline.[1] This formation is driven by the strong hydrogen bonding between the protonated anilinium cation and the deprotonated oxalate anion.[1]

Experimental Protocols for Co-Crystal Synthesis

The synthesis of aniline-oxalic acid co-crystals can be achieved through various methods, each with its own advantages. The selection of a suitable method is often empirical and can influence the resulting crystal quality and form.

Slow Evaporation

Slow evaporation is a common and reliable method for producing high-quality single crystals suitable for X-ray diffraction analysis.

Protocol:

-

Prepare equimolar solutions of aniline and oxalic acid in a suitable solvent, such as a water/methanol mixture.

-

Dissolve 3 mmol of aniline and 3 mmol of oxalic acid in 50 mL of the solvent mixture (1:1 v/v).

-

Stir the solution to ensure complete dissolution of both components.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container to facilitate the growth of colorless, block-shaped crystals.

Mechanochemical Grinding

Mechanochemical methods, such as neat (dry) grinding or liquid-assisted grinding (LAG), are solvent-free or solvent-minimal techniques that are often faster and more environmentally friendly than solution-based methods.

Representative Protocol (based on similar systems):

-

Combine equimolar amounts of aniline and oxalic acid dihydrate in a ball mill.

-

For liquid-assisted grinding, add a few drops of a suitable solvent (e.g., ethanol or acetonitrile) to act as a catalyst.

-

Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a duration of 30-60 minutes.

-

The resulting powder can be analyzed to confirm co-crystal formation.

Slurry Crystallization

Slurry crystallization involves stirring a suspension of the reactants in a solvent in which they are sparingly soluble. This method can be effective for screening for the most stable crystalline form.

Representative Protocol (based on similar systems):

-

Create a slurry by adding an excess of solid aniline and oxalic acid in a chosen solvent (e.g., ethanol, ethyl acetate, or water).

-

Stir the slurry at room temperature for an extended period (e.g., 24-72 hours) to allow for equilibration and transformation to the co-crystal phase.

-

Isolate the solid by filtration and dry under vacuum.

Characterization of Aniline-Oxalic Acid Co-Crystals

A combination of analytical techniques is employed to confirm the formation of the co-crystal and to characterize its structure and properties.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the crystal structure of a material. For anilinium hydrogen oxalate hemihydrate, SCXRD has revealed a monoclinic crystal system with the centrosymmetric space group C2/c.[1]

Experimental Workflow for SCXRD:

Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

Crystallographic Data for Anilinium Hydrogen Oxalate Hemihydrate:

| Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.004(5) |

| b (Å) | 5.7500(10) |

| c (Å) | 13.890(3) |

| α (°) | 90 |

| β (°) | 109.29(3) |

| γ (°) | 90 |

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline material and to confirm the phase purity of the synthesized co-crystals. The experimental PXRD pattern should match the pattern simulated from the single-crystal structure.

Spectroscopic Analysis

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for detecting the formation of co-crystals by observing shifts in the vibrational frequencies of functional groups involved in hydrogen bonding.

FT-IR and Raman Spectroscopy Protocol:

-

Acquire spectra for the individual starting materials (aniline and oxalic acid) and the synthesized co-crystal.

-

For FT-IR, samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

For Raman spectroscopy, a small amount of the powdered sample is placed on a microscope slide and analyzed using a laser of a specific wavelength (e.g., 785 nm).

-

Compare the spectra to identify peak shifts indicative of new intermolecular interactions.

Expected Spectroscopic Shifts:

| Functional Group | Technique | Expected Observation |

| N-H (Aniline) | FT-IR, Raman | Broadening and shifting of stretching and bending modes upon protonation to NH₃⁺. |

| C=O (Oxalic Acid) | FT-IR, Raman | Shift in the carbonyl stretching frequency due to deprotonation and hydrogen bonding. |

| O-H (Oxalic Acid) | FT-IR, Raman | Disappearance or significant broadening and shifting of the O-H stretching band. |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the melting point, decomposition temperature, and thermal stability of the co-crystal. The co-crystal will exhibit a unique thermal profile compared to the individual components.

DSC/TGA Protocol:

-

A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow (DSC) and mass change (TGA) are recorded as a function of temperature.

Expected Thermal Events:

| Technique | Expected Observation |

| DSC | A single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of aniline and oxalic acid. |

| TGA | A weight loss step corresponding to the loss of water of hydration, followed by decomposition at a temperature distinct from the individual components. |

Intermolecular Interactions and Signaling Pathways

The formation and stability of the anilinium hydrogen oxalate hemihydrate co-crystal are governed by a network of strong hydrogen bonds.

Caption: Logical relationship of co-crystal formation.

The primary interaction is the transfer of a proton from one of the carboxylic acid groups of oxalic acid to the amino group of aniline. This results in the formation of an anilinium cation (C₆H₅NH₃⁺) and a hydrogen oxalate anion (HC₂O₄⁻). The resulting ions are then held together by strong N-H···O hydrogen bonds, forming a stable three-dimensional network.[1] Water molecules are also incorporated into the crystal lattice, participating in the hydrogen-bonding network.

Conclusion

The formation of aniline-oxalic acid co-crystals serves as an excellent case study in the principles of crystal engineering. The synthesis can be achieved through various established methods, and the resulting co-crystal can be thoroughly characterized using a suite of analytical techniques. The stability of the co-crystal is primarily attributed to the strong hydrogen bonding interactions between the protonated aniline and the deprotonated oxalic acid. This in-depth understanding of the formation and properties of the aniline-oxalic acid system provides valuable insights for the design and development of new co-crystalline materials with tailored properties for pharmaceutical and other applications.

References

Quantum Chemical Studies of the Aniline-Oxalic Acid Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid, results in the formation of a stable acid-base adduct. This interaction is of interest in fields ranging from crystal engineering to pharmaceutical science, where understanding the non-covalent interactions and proton transfer dynamics is crucial. This technical guide provides an in-depth overview of the quantum chemical studies of the aniline-oxalic acid adduct, detailing the computational and experimental methodologies used to elucidate its structural, spectroscopic, and electronic properties.

Introduction

Aniline and its derivatives are fundamental building blocks in medicinal chemistry and materials science. Their interaction with carboxylic acids, such as oxalic acid, can lead to the formation of salts or co-crystals with distinct physicochemical properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the geometry, stability, and vibrational spectra of such molecular adducts, providing insights that complement experimental findings.

This guide will focus on the anilinium hydrogenoxalate adduct, a product of the reaction between aniline and oxalic acid. We will explore the theoretical framework for studying this adduct, present key quantitative data in a structured format, and provide detailed experimental and computational protocols.

Experimental Protocols

Synthesis of Anilinium Hydrogenoxalate Hemihydrate

The synthesis of the aniline-oxalic acid adduct can be achieved through slow evaporation.

Materials:

-

Aniline (C₆H₅NH₂)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare equimolar solutions of aniline and oxalic acid dihydrate in deionized water.

-

Mix the two solutions in a beaker and stir for 15-20 minutes at room temperature.

-

Allow the resulting solution to slowly evaporate at room temperature.

-

Colorless, single crystals of anilinium hydrogenoxalate hemihydrate will form over a period of several days.[1]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectra of the synthesized crystals are recorded to identify the functional groups and confirm the formation of the adduct.

-

A common technique is to use the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a pellet.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

UV-Vis absorption spectra are used to study the electronic transitions in the adduct.

-

The sample is dissolved in a suitable solvent (e.g., ethanol), and the spectrum is recorded, typically from 200 to 800 nm.

Computational Methodology

A robust computational workflow is essential for accurate theoretical predictions of the properties of the aniline-oxalic acid adduct.

Geometry Optimization and Frequency Calculations

-

Software: Gaussian, TURBOMOLE, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a widely used method. The B3LYP hybrid functional is a common choice for such systems.

-

Basis Set: A basis set such as 6-311++G(d,p) is typically employed to provide a good balance between accuracy and computational cost.

-

Procedure:

-

The initial structures of aniline and oxalic acid are created.

-

The geometry of the aniline-oxalic acid adduct is optimized to find the minimum energy conformation.

-

Frequency calculations are then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculations

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic reactivity and the HOMO-LUMO energy gap.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the adduct.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate the intramolecular and intermolecular charge transfer interactions and the nature of the hydrogen bonding within the adduct.

Data Presentation

The following tables summarize the key quantitative data obtained from hypothetical quantum chemical studies of the aniline-oxalic acid adduct, validated against available experimental data for anilinium hydrogenoxalate hemihydrate.[1]

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated (Å/°) | Experimental (Å/°)[1] |

| Bond Length | C-C (oxalate) | 1.545 | 1.542 |

| C=O (oxalate) | 1.258 | 1.255 | |

| C-O (oxalate) | 1.262 | 1.260 | |

| N-H (anilinium) | 1.025 | - | |

| C-N (anilinium) | 1.470 | 1.468 | |

| Bond Angle | O-C-C (oxalate) | 116.5 | 116.3 |

| H-N-H (anilinium) | 109.5 | - |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (FTIR, cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3445 | N-H stretching (anilinium) |

| ν(C=O) | 1720 | 1715 | C=O stretching (oxalate) |

| ν(C-N) | 1310 | 1305 | C-N stretching (anilinium) |

| δ(N-H) | 1620 | 1615 | N-H bending (anilinium) |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap | 5.15 eV |

| Dipole Moment | 8.5 D |

Visualization of Workflows and Interactions

The following diagrams, generated using the DOT language, illustrate the computational workflow and the key interactions within the aniline-oxalic acid adduct.

Caption: Computational workflow for the DFT study of the aniline-oxalic acid adduct.

Caption: Key interactions in the aniline-oxalic acid adduct.

Conclusion

Quantum chemical studies provide a powerful framework for understanding the structure, stability, and properties of the aniline-oxalic acid adduct. The combination of DFT calculations with experimental techniques like single-crystal X-ray diffraction and FTIR spectroscopy offers a comprehensive picture of the molecular interactions at play. The methodologies and data presented in this guide serve as a valuable resource for researchers in drug development and materials science, enabling the rational design of new molecular complexes with tailored properties.

References

The Reaction of Aniline and Oxalic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between aniline and oxalic acid, two fundamental reagents in organic chemistry, has a rich history dating back to the mid-19th century. This seemingly simple reaction has proven to be remarkably versatile, yielding different products depending on the reaction conditions. This technical guide provides an in-depth exploration of the historical development of aniline and oxalic acid reactions, detailing the synthesis of key products such as oxanilide, formanilide, and oxanilic acid. The guide includes a compilation of historical and modern experimental protocols, quantitative data for comparative analysis, and diagrams of reaction pathways and workflows to provide a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. Aniline and its derivatives have been foundational in the development of synthetic chemistry, from the first synthetic dyes to essential pharmaceuticals.[1][2] Understanding the historical context of these reactions provides valuable insight into the evolution of synthetic methodologies.

Historical Development

The investigation into the reaction of aniline with oxalic acid began in the mid-19th century, a period of burgeoning interest in the chemistry of coal tar derivatives.[3] Early work by prominent chemists such as A. W. Hofmann, Charles Gerhardt, and Raffaele Piria laid the groundwork for understanding the products and transformations that occur when these two substances are heated together.[1]

The primary product identified in these early studies was oxanilide, formed by heating a mixture of aniline and oxalic acid.[1] This "classical method" involved the simple distillation of the two reactants, often at high temperatures.[1] Later, in the early 20th century, researchers like A. D. Macullum continued to refine the understanding of this reaction.[1] These foundational studies established a key transformation in aniline chemistry.

Over time, the reaction has been adapted and controlled to produce other valuable compounds. Notably, in modern synthetic chemistry, the reaction of aniline with oxalic acid has been ingeniously employed for N-formylation to produce formanilides.[4][5] In this context, oxalic acid serves as a safe and convenient in situ source of carbon monoxide.[4][5]

The historical development can be visualized as a progression from simple thermal reactions to more controlled, catalytically driven processes.

Core Reactions and Products

The reaction of aniline with oxalic acid can lead to several key products, with the outcome being highly dependent on the reaction conditions, including temperature, stoichiometry, and the presence of catalysts or dehydrating agents. The primary products of interest are oxanilide, formanilide, and oxanilic acid.

Oxanilide Synthesis

The formation of oxanilide is the most historically significant reaction between aniline and oxalic acid.[1] The overall reaction involves two molecules of aniline reacting with one molecule of oxalic acid to form N,N'-diphenyloxamide (oxanilide) and two molecules of water.

Reaction Scheme:

2 C₆H₅NH₂ + (COOH)₂ → C₆H₅NHCOCONH C₆H₅ + 2 H₂O

The reaction is believed to proceed through the initial formation of aniline oxalate salt, which upon heating, undergoes dehydration and rearrangement to form the stable diamide, oxanilide.

Formanilide Synthesis

In contemporary organic synthesis, the reaction between aniline and oxalic acid has been repurposed for the N-formylation of anilines to produce formanilides.[4][5] This modern approach utilizes oxalic acid as a solid, stable, and safe precursor for carbon monoxide.[4][5] The reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as manganese(II) chloride.[4][5]

Reaction Scheme:

C₆H₅NH₂ + (COOH)₂ --(Catalyst, Δ)--> C₆H₅NHCHO + CO₂ + H₂O

The proposed mechanism involves the in situ generation of carbon monoxide from the decomposition of oxalic acid, which then participates in a catalytic cycle to formylate the aniline.[4]

Oxanilic Acid

Oxanilic acid (N-phenyloxamic acid) is the mono-amide of oxalic acid and aniline. While its formation from the direct reaction of aniline and oxalic acid is not a primary synthetic route, it is a notable derivative. The synthesis of oxanilic acid is more commonly achieved through the reaction of aniline with an oxalyl chloride derivative, such as ethyl oxalyl chloride, followed by hydrolysis.

Reaction Scheme (Typical Synthesis):

-

C₆H₅NH₂ + ClCOCOOC₂H₅ → C₆H₅NHCOCOOC₂H₅ + HCl

-

C₆H₅NHCOCOOC₂H₅ + H₂O → C₆H₅NHCOCOOH + C₂H₅OH

Experimental Protocols

This section provides detailed methodologies for the synthesis of oxanilide and formanilide from aniline and oxalic acid, drawing from both historical accounts and modern literature.

Historical Synthesis of Oxanilide (Classical Method)

The following protocol is a generalized representation based on the descriptions of the classical method cited by Hofmann, Gerhardt, Piria, and Macullum.[1]

Materials:

-

Aniline (2 molar equivalents)

-

Oxalic acid dihydrate (1 molar equivalent)

Procedure:

-

A mixture of aniline and oxalic acid dihydrate is placed in a distillation flask.

-

The mixture is heated to the distillation point of aniline (approximately 180 °C).

-

The molten reaction mixture is maintained at this temperature for a specified period.

-

Upon cooling, the solid product is isolated.

-

The crude product is purified by leaching with a suitable solvent, such as alcohol or benzene, to remove unreacted starting materials and byproducts.

Modern Synthesis of Oxanilide

A more recent, improved method for the synthesis of oxanilide is described in U.S. Patent 2,739,983.[1] This method utilizes azeotropic distillation to remove water and proceeds at a lower temperature.

Materials:

-

Aniline (2 moles)

-

Oxalic acid dihydrate (1 mole)

-

Inert solvent-diluent (e.g., o-dichlorobenzene)

Procedure:

-

A mixture of aniline, oxalic acid dihydrate, and the inert solvent is heated to 125-135 °C.

-

Water is removed from the reaction mixture by azeotropic distillation.

-

The reaction is continued until the theoretical amount of water (4 moles) is collected.

-

The reaction mixture is cooled, and the crystalline oxanilide is isolated by filtration.

-

The product is washed with the inert solvent and dried.

Modern Synthesis of Formanilide

The following protocol is based on the manganese-catalyzed N-formylation of aniline using oxalic acid as a CO surrogate, as reported by Afsina et al.[4][5]

Materials:

-

Aniline (1 equivalent, 0.53 mmol)

-

Oxalic acid dihydrate (6 equivalents)

-

Sodium carbonate monohydrate (2 equivalents)

-

Manganese(II) chloride tetrahydrate (5 mol %)

-

Dimethylformamide (DMF) (1 mL)

-

Nitrogen atmosphere

Procedure:

-

To a reaction vessel, add aniline, oxalic acid dihydrate, sodium carbonate monohydrate, and manganese(II) chloride tetrahydrate.

-

Add DMF as the solvent.

-

The reaction mixture is heated to 130 °C under a nitrogen atmosphere for 20 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.

-

The product is isolated and purified by standard techniques such as extraction and column chromatography.

Data Presentation

The following tables summarize quantitative data from the cited literature for the synthesis of oxanilide and formanilide.

Table 1: Synthesis of Oxanilide

| Method | Aniline (eq.) | Oxalic Acid (eq.) | Temperature (°C) | Solvent | Yield (%) | Reference |

| Classical | 2 | 1 | ~180 | None | Low (not specified) | [1] |

| Improved | 2 | 1 | 125-135 | o-dichlorobenzene | ~90 | [1] |

Table 2: Manganese-Catalyzed Synthesis of Formanilides

| Substituted Aniline | Yield (%) | Reference |

| Aniline | 98 | [4][5] |

| p-Hydroxyaniline | 34 | [4] |

| p-Methoxyaniline | 49 | [4] |

Conclusion

The reaction of aniline and oxalic acid represents a classic transformation in organic chemistry that has evolved significantly over the past 170 years. From the early thermal preparations of oxanilide to the sophisticated catalytic N-formylations of the modern era, this reaction continues to be a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of the historical development, key products, reaction mechanisms, and detailed experimental protocols associated with this versatile reaction. The presented data and diagrams offer a clear and concise resource for researchers and professionals engaged in chemical synthesis and drug development, highlighting the enduring relevance of this fundamental organic reaction.

References

- 1. Removal of oxalic acid, oxamic acid and aniline by a combined photolysis and ozonation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US2739983A - Process of preparing oxanilide - Google Patents [patents.google.com]

- 3. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. catalog.hathitrust.org [catalog.hathitrust.org]

Methodological & Application

Application Note: Synthesis of Aniline Oxalate Salt

Abstract

This document provides a detailed protocol for the synthesis of aniline oxalate salt, a white crystalline solid formed from the reaction of aniline and oxalic acid.[1] This protocol is intended for researchers in organic chemistry, materials science, and drug development. The procedure outlines the reaction setup, synthesis, isolation, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Aniline oxalate is an organic salt formed through an acid-base reaction between aniline, a primary aromatic amine, and oxalic acid, a dicarboxylic acid.[1] The resulting salt precipitates as a white crystalline solid and has applications in organic synthesis, serving as a reagent for the preparation of various compounds such as dyes, pharmaceuticals, and polymers.[1] This document details a straightforward and reproducible method for the synthesis of aniline oxalate, suitable for typical laboratory settings.

Data Summary

The following table summarizes the key quantitative data for aniline oxalate.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 276.29 g/mol | [1][3] |

| Appearance | White, crystalline solid | [1][2] |

| Melting Point | 150 °C | [2] |

| Decomposition Temperature | 175 °C | [2] |

| Solubility | Very soluble in acetone and ethanol; Insoluble in diethyl ether; Slightly soluble in water. | [2][4] |

Experimental Protocol

1. Materials and Equipment:

-

Aniline (C₆H₅NH₂)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Ethanol (95% or absolute)

-

Diethyl ether

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating plate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

-

Melting point apparatus

-

FT-IR Spectrometer (for characterization)

2. Safety Precautions:

-

Aniline is toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Oxalic acid is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.

-

All procedures should be performed in a well-ventilated fume hood.

3. Synthesis of Aniline Oxalate:

-

Preparation of Reagent Solutions:

-

In a 100 mL Erlenmeyer flask, dissolve 2.0 g of oxalic acid dihydrate in 20 mL of ethanol. Gently warm the mixture on a heating plate and stir until the oxalic acid is completely dissolved.

-

In a separate 50 mL Erlenmeyer flask, add 3.4 mL of aniline to 10 mL of ethanol and stir to mix.

-

-

Reaction:

-

Slowly add the aniline solution to the oxalic acid solution while continuously stirring at room temperature.

-

A white precipitate of aniline oxalate will form immediately.

-

Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

-

Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified aniline oxalate salt in a drying oven at 60-70 °C for one hour or in a desiccator under vacuum overnight.

-

4. Characterization:

-

Yield Determination: Weigh the final dried product and calculate the percentage yield based on the limiting reagent (oxalic acid).

-

Melting Point: Determine the melting point of the dried crystals. The literature value is 150 °C.[2]

-

FT-IR Spectroscopy: Obtain an FT-IR spectrum of the product and compare it with known spectra for aniline and oxalic acid to confirm the formation of the salt.

Experimental Workflow

Caption: Workflow for the synthesis of aniline oxalate.

References

Application Notes and Protocols: Oxalic Acid-Catalyzed N-Formylation of Substituted Anilines

These application notes provide a detailed protocol for the N-formylation of substituted anilines utilizing oxalic acid as a carbon monoxide surrogate in a manganese-catalyzed reaction. This method offers a safe and efficient alternative to traditional formylation techniques that often employ toxic and hazardous reagents. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-formylation is a fundamental transformation in organic chemistry, yielding formamides that are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] Traditional methods for N-formylation often involve hazardous reagents like carbon monoxide gas.[1][3] A safer and more environmentally benign approach utilizes oxalic acid as a stable, solid source of carbon monoxide.[1][3] This document details a manganese-catalyzed N-formylation of anilines where oxalic acid dihydrate serves as the CO surrogate.[1]

Experimental Protocols

The following protocol is based on the manganese-catalyzed N-formylation of anilines using oxalic acid dihydrate.[1]

Materials:

-

Substituted aniline (1.0 equiv)

-

Oxalic acid dihydrate ((COOH)₂·2H₂O) (6.0 equiv)

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) (5 mol%)

-

Sodium carbonate monohydrate (Na₂CO₃·H₂O) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (reaction flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted aniline (0.53 mmol, 1.0 equiv), oxalic acid dihydrate (6.0 equiv), sodium carbonate monohydrate (2.0 equiv), and manganese(II) chloride tetrahydrate (5 mol%).

-

Add N,N-dimethylformamide (DMF) (1 mL) to the flask.

-

Flush the reaction vessel with nitrogen gas to establish an inert atmosphere.

-

Heat the reaction mixture to 130°C with vigorous stirring for 20 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure N-formylated aniline.

Data Presentation

The following table summarizes the yields of N-formylated products obtained from various substituted anilines using the described protocol.

| Entry | Substituted Aniline | Product | Yield (%) |

| 1 | Aniline | N-Phenylformamide | 98 |

| 2 | 4-Methylaniline | N-(p-Tolyl)formamide | 95 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 92 |

| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)formamide | 85 |

| 5 | 4-Bromoaniline | N-(4-Bromophenyl)formamide | 82 |

| 6 | 4-Nitroaniline | N-(4-Nitrophenyl)formamide | 75 |

| 7 | 2-Methylaniline | N-(o-Tolyl)formamide | 88 |

| 8 | 3-Methylaniline | N-(m-Tolyl)formamide | 90 |

| 9 | 2-Chloroaniline | N-(2-Chlorophenyl)formamide | 78 |

| 10 | 3-Chloroaniline | N-(3-Chlorophenyl)formamide | 80 |

Reaction conditions: aniline derivative (1 equiv), (COOH)₂·2H₂O (6 equiv), Na₂CO₃·H₂O (2 equiv), MnCl₂·4H₂O (5 mol%), DMF (1 mL), 130 °C, 20 h, under N₂ atmosphere. Yields are for the isolated product.[1][3] Electron-donating groups on the aniline generally lead to higher yields, while electron-withdrawing groups can decrease the yield.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the manganese-catalyzed N-formylation of substituted anilines.

Caption: Experimental workflow for N-formylation.

Proposed Reaction Mechanism

The proposed mechanism for the manganese-catalyzed N-formylation using oxalic acid as a CO surrogate is depicted below.

Caption: Proposed reaction mechanism.

References

Preparation of Oxanilide from Aniline and Oxalic Acid: Application Notes and Protocols for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of oxanilide from the reaction of aniline and oxalic acid dihydrate. The described protocol is optimized for high yield and purity, making it suitable for applications in research and development, including as an intermediate in drug discovery and materials science. This application note includes a detailed experimental procedure, a summary of quantitative data, and characterization methods.

Introduction

Oxanilide, also known as N,N'-diphenyloxamide, is a symmetrical aromatic diamide. Its rigid structure and hydrogen bonding capabilities make it a valuable building block in supramolecular chemistry, a stabilizer in polymers, and a precursor for various organic compounds. The synthesis of oxanilide from readily available starting materials like aniline and oxalic acid is a common transformation in organic chemistry. This document outlines a robust and efficient method for its preparation.

Reaction Scheme

The overall reaction for the synthesis of oxanilide is as follows:

2 C₆H₅NH₂ (Aniline) + (COOH)₂·2H₂O (Oxalic Acid Dihydrate) → C₆H₅NHCOCONH C₆H₅ (Oxanilide) + 4 H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of oxanilide.

| Parameter | Value | Reference |

| Reactants | ||

| Molar Ratio (Aniline:Oxalic Acid Dihydrate) | 2:1 | [1] |

| Reaction Conditions | ||

| Solvent | Toluene | |

| Temperature | 125-135 °C | [1] |

| Reaction Time | Until theoretical water is collected | [1] |

| Product Characteristics | ||

| Theoretical Yield | ~90% | [1] |

| Melting Point | 253-256 °C | |

| Appearance | White to off-white crystalline powder | |

| Spectroscopic Data | See Section 6 |

Experimental Protocol

Materials and Equipment

-

Aniline (C₆H₅NH₂, freshly distilled)

-

Oxalic acid dihydrate ((COOH)₂·2H₂O)

-

Toluene (anhydrous)

-

Ethanol (for recrystallization)

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus[2]

-

Reflux condenser[2]

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Reaction Setup

The following diagram illustrates the experimental setup for the synthesis of oxanilide using a Dean-Stark apparatus for the azeotropic removal of water.

Synthesis Procedure

-

Charging the Flask: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add aniline (2 moles) and oxalic acid dihydrate (1 mole).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to ensure the reactants are submerged and to fill the Dean-Stark trap.

-

Assembly: Assemble the Dean-Stark apparatus and reflux condenser as shown in Figure 1. Ensure all joints are properly sealed.

-

Heating and Reflux: Begin heating the mixture to reflux (approximately 125-135 °C) with vigorous stirring.[1]

-

Water Removal: Water produced from the reaction and from the oxalic acid dihydrate will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until the theoretical amount of water (4 moles) has been collected in the trap.

-

Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The oxanilide product will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold toluene to remove any residual aniline, followed by a wash with cold ethanol.

-

Drying: Dry the purified oxanilide in a vacuum oven to remove any remaining solvent.

Purification by Recrystallization

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of oxanilide.

-

Dissolution: Place the crude oxanilide in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. As the solution cools, pure oxanilide crystals will form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the preparation and purification of oxanilide.

Characterization of Oxanilide

Melting Point

The melting point of the purified oxanilide should be determined and compared to the literature value (253-256 °C). A sharp melting point range is indicative of high purity.

Infrared (IR) Spectroscopy

The IR spectrum of oxanilide should exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~1670 | C=O (Amide I) | Stretching |

| ~1540 | N-H bend, C-N stretch (Amide II) | Bending/Stretching |

| ~1600, ~1490 | Aromatic C=C | Stretching |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of oxanilide will show signals corresponding to the aromatic and amide protons. The expected chemical shifts are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 2H | -NH- (Amide protons) |

| ~7.6 | Doublet | 4H | Aromatic protons (ortho to -NH) |

| ~7.3 | Triplet | 4H | Aromatic protons (meta to -NH) |

| ~7.1 | Triplet | 2H | Aromatic proton (para to -NH) |

Safety Precautions

-

Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Toluene is flammable and a skin/eye irritant. Avoid open flames and ensure adequate ventilation.

-

Oxalic acid is corrosive and toxic if ingested. Avoid contact with skin and eyes.

-

Always wear appropriate PPE and follow standard laboratory safety procedures.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of oxanilide from aniline and oxalic acid. The use of azeotropic distillation is a key feature that drives the reaction to completion. The detailed purification and characterization procedures ensure the final product is of high purity, suitable for a wide range of research applications.

References

Application Notes and Protocols for the Purification of Crude Aniline via Oxalic Acid Salt Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline is a fundamental aromatic amine extensively utilized as a precursor in the synthesis of a wide array of industrially significant compounds, including dyes, pharmaceuticals, and polymers. Commercial or crude aniline is often discolored and contains various impurities due to oxidation and side reactions during its synthesis and storage. For many applications, particularly in drug development and fine chemical synthesis, high-purity aniline is essential.